N2,N2-DIMETHYL-6-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
N2,N2-DIMETHYL-6-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine ring substituted with a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both triazine and pyrazole rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-DIMETHYL-6-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Pyrazole to the Triazine Ring: The pyrazole derivative is then reacted with a triazine precursor, such as cyanuric chloride, under nucleophilic substitution conditions.
Introduction of Dimethylamine Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N2,N2-DIMETHYL-6-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
N2,N2-DIMETHYL-6-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N2,N2-DIMETHYL-6-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N2,N2-DIMETHYL-6-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the nitro group on the pyrazole ring.
N2,N2-DIMETHYL-6-[(5-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the methyl group on the pyrazole ring.
Uniqueness
The presence of both the nitro and methyl groups on the pyrazole ring in N2,N2-DIMETHYL-6-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE provides unique electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-N,2-N-dimethyl-6-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N8O2/c1-6-4-8(18(19)20)15-17(6)5-7-12-9(11)14-10(13-7)16(2)3/h4H,5H2,1-3H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPXNECJLXOAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NC(=NC(=N2)N(C)C)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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